5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide
Description
5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,2-difluoroethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2N2O/c9-5-2-13-6(10)1-4(5)8(15)14-3-7(11)12/h1-2,7H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSLWKNBGQYSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one atom or group with another. Common reagents include halides and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are often used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-chloro-N-(2,2-difluoroethyl)isonicotinamide include:
5-Bromo-2-chloropyridine: Used in organic synthesis and pharmaceutical research.
5-Bromo-2-chlorobenzotrifluoride: Utilized in chemical synthesis studies.
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Applied as a synthetic reagent in drug development.
These compounds share similar halogenated structures but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
